molecular formula C4H5NO2 B035469 4-Hydroxymethyl-Isoxazole CAS No. 102790-36-3

4-Hydroxymethyl-Isoxazole

Cat. No.: B035469
CAS No.: 102790-36-3
M. Wt: 99.09 g/mol
InChI Key: YUXAURUEOIQGKA-UHFFFAOYSA-N
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Description

4-Hydroxymethyl-Isoxazole is a useful research compound. Its molecular formula is C4H5NO2 and its molecular weight is 99.09 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Hypoglycemic, Immunosuppressive, Anti-inflammatory, and Antibacterial Agents : A one-pot method synthesizes 3-methyl-4-arylmethylene-isoxazol-5(4H)-ones, showing potential as hypoglycemic, immunosuppressive, anti-inflammatory, and antibacterial agents. These compounds are synthesized with high yields in water at room temperature, indicating an efficient process (Qing Liu & R. Wu, 2011).

  • Antibacterial and Antifungal Activity : Isoxazole derivatives like 4-(substituted phenylazo)-3-methyl-4H-isoxazol-5-one azo dyes have shown promising antibacterial and antifungal activities against various bacteria and fungi (Anita R. Banpurkar et al., 2018).

  • Tautomerism and Acid Strength : Studies show that isoxazol-5-ones exhibit tautomerism in solutions, with some derivatives like 3-phenyl- and 4-bromo-3-phenyl-isoxazol-5-ones showing mixed CH and NH forms. These compounds are also comparable in acid strength to carboxylic acids (A. Boulton & A. Katritzky, 1961).

  • Anticancer and Electrochemical Properties : A green synthesis method for 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones has been developed, yielding eco-friendly, efficient, and cost-effective isoxazole derivatives. These have potential anticancer and electrochemical properties (Krishnappa B Badiger et al., 2022).

  • Larvicidal Activity : Continuous flow photochemical synthesis of 3-methyl-4-arylmethylene isoxazole-5(4H)-ones using organic photoredox catalysis has been investigated. The synthesized compounds show potential larvicidal activity on immature Aedes aegypti (Ana Beatriz S. Sampaio et al., 2023).

  • Diverse Applications in Medicinal Chemistry, Agriculture, and Organic Materials : Isoxazole derivatives are noted for their diverse applications in fields like medicinal chemistry, agriculture, and organic materials, attracting intensive research focus since 2012 (D. Duc & V. C. Dung, 2021).

  • Analgesic Activities : Novel substituted isoxazole derivatives exhibit anti-bacterial, antifungal, and analgesic activities, with compounds containing nitro groups showing high activity (Sudheendra & A. Moid, 2012).

  • Synthetic Applicability in Organic Chemistry : The non-decarboxylative ruthenium-catalyzed reaction to generate pyrazole- and isoxazole-4-carboxylic acids from 4-alkylidene-isoxazol-5-ones demonstrates significant synthetic applicability (Camilla Loro et al., 2022).

Safety and Hazards

While specific safety data for 4-Hydroxymethyl-Isoxazole was not found, isoxazole is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is a highly flammable liquid and vapor .

Properties

IUPAC Name

1,2-oxazol-4-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5NO2/c6-2-4-1-5-7-3-4/h1,3,6H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUXAURUEOIQGKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NO1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70512620
Record name (1,2-Oxazol-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70512620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

99.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102790-36-3
Record name (1,2-Oxazol-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70512620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1,2-oxazol-4-yl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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